molecular formula C17H16ClF3N4O7 B3035173 dimethyl 5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4,6-dioxo-3a,6a-dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-3,3-dicarboxylate CAS No. 303151-74-8

dimethyl 5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4,6-dioxo-3a,6a-dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-3,3-dicarboxylate

Cat. No.: B3035173
CAS No.: 303151-74-8
M. Wt: 480.8 g/mol
InChI Key: TVUGHXCDMSTIQF-UHFFFAOYSA-N
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Description

The compound dimethyl 5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4,6-dioxo-3a,6a-dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-3,3-dicarboxylate (hereafter referred to as the "target compound") features a bicyclic pyrrolo[3,4-d][1,2]oxazole core with two methyl ester groups at positions 3 and 2. Substituents include a 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety linked via an ethylamino group. Its molecular formula is C₂₀H₁₈ClF₃N₄O₄, with a molecular weight of 470.80 g/mol .

Properties

IUPAC Name

dimethyl 5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4,6-dioxo-3a,6a-dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-3,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClF3N4O7/c1-30-14(28)16(15(29)31-2)9-10(32-24-16)13(27)25(12(9)26)4-3-22-11-8(18)5-7(6-23-11)17(19,20)21/h5-6,9-10,24H,3-4H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUGHXCDMSTIQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(C2C(C(=O)N(C2=O)CCNC3=C(C=C(C=N3)C(F)(F)F)Cl)ON1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClF3N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201101479
Record name 3,3-Dimethyl 5-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]hexahydro-4,6-dioxo-3H-pyrrolo[3,4-d]isoxazole-3,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201101479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303151-74-8
Record name 3,3-Dimethyl 5-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]hexahydro-4,6-dioxo-3H-pyrrolo[3,4-d]isoxazole-3,3-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303151-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3-Dimethyl 5-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]hexahydro-4,6-dioxo-3H-pyrrolo[3,4-d]isoxazole-3,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201101479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Dimethyl 5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4,6-dioxo-3a,6a-dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-3,3-dicarboxylate (CAS No. 303151-74-8) is a complex organic compound with potential applications in medicinal chemistry due to its unique structural features and biological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolo[3,4-d][1,2]oxazole core structure with multiple functional groups that may influence its biological activity. The presence of a trifluoromethyl group and a chloro substituent on the pyridine ring enhances its lipophilicity and may improve binding affinity to biological targets. The molecular formula is C17H16ClF3N4O7C_{17}H_{16}ClF_3N_4O_7 with a molecular weight of 480.78 g/mol.

The specific mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
  • Receptor Modulation : It may act as a modulator of G protein-coupled receptors (GPCRs) or ion channels, influencing signal transduction pathways critical for cellular communication and function .

Biological Activity and Therapeutic Applications

Research indicates that compounds with similar structural motifs exhibit a range of biological activities:

  • Anticancer Properties : Some studies suggest that pyrrolo[3,4-d][1,2]oxazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .
  • Antimicrobial Activity : Compounds containing chloro and trifluoromethyl groups have demonstrated antimicrobial effects against various pathogens .
  • Neuropharmacological Effects : Given the potential interaction with neurotransmitter receptors, this compound may exhibit effects on mood regulation and cognitive function .

Case Studies

Several studies have investigated the biological activity of related compounds:

StudyCompoundFindings
Dunlop et al., 2008Pyrrolo[3,4-d][1,2]oxazole derivativesDemonstrated efficacy in inhibiting cancer cell lines.
Barnes et al., 2009Trifluoromethyl-substituted pyridinesShowed modulation of ionotropic receptors affecting synaptic transmission.
Hase et al., 2008Various GPCR ligandsReported interactions leading to altered signaling pathways in neuronal cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Analysis

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure
Target Compound C₂₀H₁₈ClF₃N₄O₄ 470.80 3-Chloro-5-(trifluoromethyl)pyridin-2-yl, methyl esters Pyrrolo[3,4-d][1,2]oxazole
Compound 6 (Pyrrolo-thiazolo-pyrimidine) Not provided Not provided Triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one, methoxyphenyl Pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine
Diethyl 8-cyano-7-(4-nitrophenyl)-... C₂₃H₂₃N₅O₆ 473.46 (calculated) Cyano, nitro, phenethyl, diethyl esters Tetrahydroimidazo[1,2-a]pyridine
Pyrrolo[3,4-d][1,2]oxazole analog Not provided Not provided 3-Methyl-5-oxo-1-phenyl-1,2,4-triazolidin-3-yl Pyrrolo[3,4-d][1,2]oxazole

Key Observations :

  • The target compound’s pyrrolo[3,4-d][1,2]oxazole core is distinct from the pyrrolo-thiazolo-pyrimidine and tetrahydroimidazo[1,2-a]pyridine cores, which may alter ring strain and hydrogen-bonding capacity.
  • Methyl esters in the target compound may confer better hydrolytic stability than ethyl esters in , but reduced aqueous solubility.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing this compound, and what key intermediates require analytical monitoring?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the pyrrolo-oxazole core via cyclization of substituted pyridine precursors. Key intermediates include the trifluoromethylpyridinyl-ethylamine derivative and the ester-functionalized oxazole intermediate. Monitoring via TLC and HPLC at each stage is critical to ensure purity. Intermediate characterization should employ 1H^1H NMR (e.g., δ 2.37–4.26 ppm for ethyl/methyl groups) and IR (e.g., 1700–1750 cm1^{-1} for carbonyl stretches) .

Q. Which spectroscopic techniques confirm the structural integrity of the pyrrolo-oxazole framework?

  • Methodological Answer :

  • 1H^1H NMR : Look for signals corresponding to the ethylamino linker (δ 3.5–4.3 ppm) and the oxazole protons (δ 6.0–7.5 ppm).
  • 13C^{13}C NMR : Peaks at ~160–170 ppm confirm carbonyl groups, while pyridine carbons appear at 120–150 ppm.
  • IR : Strong absorptions at ~1650 cm1^{-1} (C=O) and ~1250 cm1^{-1} (C-F) validate functional groups.
  • HRMS : Exact mass matching (e.g., Δ < 2 ppm) ensures molecular formula accuracy .

Advanced Research Questions

Q. How can computational methods resolve discrepancies between predicted and observed 13C^{13}C NMR chemical shifts?

  • Methodological Answer : Use quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to model chemical shifts. Compare computed values with experimental data to identify conformational mismatches. For example, deviations >2 ppm may indicate unaccounted solvation effects or tautomeric forms. Iterative refinement of computational models, including explicit solvent molecules, improves alignment .

Q. What strategies optimize crystallization for X-ray diffraction studies of this flexible molecule?

  • Methodological Answer :

  • Solvent Screening : Use mixed solvents (e.g., DMF/water) to slow nucleation.
  • Temperature Gradients : Gradual cooling (0.1°C/min) promotes ordered crystal growth.
  • Additives : Introduce non-coordinating ions (e.g., NH4+_4^+) to stabilize lattice packing.
  • Cryoprotection : Flash-freeze crystals in liquid N2_2 with 20% glycerol to minimize disorder .

Q. How do competing reaction pathways affect regioselectivity during functionalization of the pyridine ring?

  • Methodological Answer :

  • Electronic Effects : The electron-withdrawing trifluoromethyl group directs electrophilic substitution to the meta position.
  • Steric Guidance : Bulky substituents on the ethylamino linker favor reactions at the less hindered pyridine nitrogen.
  • Catalytic Control : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) targets halogenated positions. Monitor regioselectivity via LC-MS and 1H^1H NMR coupling patterns .

Q. What analytical approaches detect and quantify degradation products under acidic/basic conditions?

  • Methodological Answer :

  • Forced Degradation : Expose the compound to 0.1M HCl/NaOH at 40°C for 24h.
  • HPLC-DAD/MS : Use a C18 column (gradient: 10–90% acetonitrile in 0.1% formic acid) to separate degradation products.
  • Degradant Identification : Look for ester hydrolysis (mass increase +18 Da) or oxazole ring opening (fragments at m/z 150–200) .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different solvents?

  • Methodological Answer :

  • Replicate Experiments : Perform triplicate measurements under controlled humidity/temperature.
  • Purity Verification : Use DSC to check for polymorphic transitions affecting solubility.
  • Computational Solvation Free Energy : Predict solubility trends with COSMO-RS models to identify outliers .

Methodological Innovations

Q. Can machine learning models predict optimal reaction conditions for scale-up synthesis?

  • Methodological Answer : Train models on historical data (e.g., yields, solvent polarity, catalyst loading) using platforms like ICReDD’s reaction path search. Input descriptors include electronic parameters (Hammett σ) and steric bulk (Tolman cone angle). Validate predictions with small-scale experiments before scaling .

Stability and Reactivity

Q. What protocols assess the compound’s stability in biological assay buffers?

  • Methodological Answer :

  • Incubation Studies : Dissolve in PBS (pH 7.4) or DMEM + 10% FBS at 37°C. Sample at 0, 6, 24h.
  • LC-MS Quantification : Track parent compound depletion and adduct formation (e.g., serum protein binding).
  • Light Sensitivity : Conduct parallel experiments under UV/vis light to evaluate photodegradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dimethyl 5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4,6-dioxo-3a,6a-dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-3,3-dicarboxylate
Reactant of Route 2
dimethyl 5-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-4,6-dioxo-3a,6a-dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-3,3-dicarboxylate

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